2-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]propanedinitrile
Overview
Description
2-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]propanedinitrile is a complex organic compound characterized by the presence of a nitro group, a benzodioxole ring, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]propanedinitrile typically involves the condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with malononitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]propanedinitrile undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydrazinylidene derivatives.
Scientific Research Applications
2-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]propanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of key enzymes or the induction of oxidative stress, ultimately leading to the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
2-[(6-Nitro-1,3-benzodioxol-5-yl)methylene]malononitrile: Shares a similar benzodioxole ring and nitro group but differs in the presence of a methylene group instead of a hydrazinylidene moiety.
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: Contains a benzodioxole ring and nitro group but has an ethanol moiety instead of a hydrazinylidene and propanedinitrile group.
Uniqueness
2-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]propanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(6-nitro-1,3-benzodioxol-5-yl)hydrazinylidene]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N5O4/c11-3-6(4-12)13-14-7-1-9-10(19-5-18-9)2-8(7)15(16)17/h1-2,14H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPKERZAHIAABE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)NN=C(C#N)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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